N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide
CAS No.: 667913-46-4
Cat. No.: VC21508159
Molecular Formula: C21H19NO5S
Molecular Weight: 397.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667913-46-4 |
|---|---|
| Molecular Formula | C21H19NO5S |
| Molecular Weight | 397.4g/mol |
| IUPAC Name | N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide |
| Standard InChI | InChI=1S/C21H19NO5S/c1-15(23)16-6-5-7-17(14-16)22-28(24,25)19-12-10-18(11-13-19)27-21-9-4-3-8-20(21)26-2/h3-14,22H,1-2H3 |
| Standard InChI Key | CEHUVHRXDVDPEP-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Characteristics
N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a sulfonamide derivative characterized by a complex structure consisting of several aromatic rings with specific functional groups. The compound's essential identifying information is summarized in Table 1 below.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Number | 667913-46-4 |
| Molecular Formula | C₂₁H₁₉NO₅S |
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide |
| Standard InChI | InChI=1S/C21H19NO5S/c1-15(23)16-6-5-7-17(14-16)22-28(24,25)19-12-10-18(11-13-19)27-21-9-4-3-8-20(21)26-2/h3-14,22H,1-2H3 |
| Standard InChIKey | CEHUVHRXDVDPEP-UHFFFAOYSA-N |
| SMILES Notation | CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC |
| PubChem Compound ID | 983983 |
The compound's structure features a benzenesulfonamide core with a 3-acetylphenyl group attached to the sulfonamide nitrogen and a 2-methoxyphenoxy substituent at the para position of the benzenesulfonamide ring. This arrangement creates a molecule with multiple functional groups that contribute to its chemical behavior and potential biological activities.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide is primarily determined by its functional groups:
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The sulfonamide group (SO₂NH) is moderately acidic, allowing for potential deprotonation under basic conditions.
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The acetyl group provides a site for potential nucleophilic addition reactions.
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The methoxy and phenoxy groups contribute to the electron density distribution within the molecule, potentially influencing its reactivity in electrophilic aromatic substitution reactions.
Structural Analogs and Comparative Analysis
Related Compounds
Several structurally related compounds provide context for understanding N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide:
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N-(3-acetylphenyl)benzenesulfonamide (C₁₄H₁₃NO₃S, MW: 275.3 g/mol)
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N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide (C₁₈H₂₁NO₃S, MW: 331.4 g/mol)
Comparative Analysis
Table 2 presents a comparative analysis of N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide with its structural analogs.
Table 2: Comparative Analysis of N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide | C₂₁H₁₉NO₅S | 397.4 | 2-methoxyphenoxy substituent at para position |
| N-(3-acetylphenyl)benzenesulfonamide | C₁₄H₁₃NO₃S | 275.3 | Unsubstituted benzenesulfonamide core |
| N-(3-acetylphenyl)-4-(tert-butyl)benzenesulfonamide | C₁₈H₂₁NO₃S | 331.4 | tert-butyl substituent at para position |
The structural differences among these compounds, particularly the various substituents at the para position of the benzenesulfonamide ring, likely influence their physicochemical properties and potential biological activities.
Research Applications and Future Directions
Current Applications
N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide and related compounds have potential applications in various research areas:
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As chemical probes for studying biological systems, particularly those involving enzymes that interact with sulfonamide groups.
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As lead compounds for the development of novel therapeutics, especially in areas where related sulfonamides have shown promise, such as cardiovascular disease, cancer, and viral infections.
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As structural templates for medicinal chemistry optimization programs aimed at developing compounds with enhanced potency, selectivity, or drug-like properties.
Future Research Directions
Several promising research directions for N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide include:
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Comprehensive evaluation of its biological activities, particularly its potential as an enzyme inhibitor or modulator of cellular signaling pathways.
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Structure-activity relationship studies to identify which structural features are essential for biological activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.
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Development of more efficient synthetic routes, potentially including green chemistry approaches to minimize environmental impact.
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Investigation of potential applications in combination therapies, where sulfonamide derivatives might synergize with other therapeutic agents.
Analytical Methods and Characterization
Standard analytical techniques for characterizing N-(3-acetylphenyl)-4-(2-methoxyphenoxy)benzenesulfonamide include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment.
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Mass Spectrometry: To verify molecular weight and fragmentation patterns.
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Infrared Spectroscopy: To identify key functional groups, particularly the sulfonamide, carbonyl, and ether moieties.
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High-Performance Liquid Chromatography (HPLC): For purity analysis and potential separation of structural isomers or related compounds.
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